molecular formula C8H6F5NO3S B2993057 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene CAS No. 2411254-76-5

1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene

Cat. No.: B2993057
CAS No.: 2411254-76-5
M. Wt: 291.19
InChI Key: NWAUYJRTFVJXRW-UHFFFAOYSA-N
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Description

1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is a useful research compound. Its molecular formula is C8H6F5NO3S and its molecular weight is 291.19. The purity is usually 95%.
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Scientific Research Applications

Applications in Proton Exchange Membranes

Fluorinated sulfonated poly(arylene ether) copolymers synthesized through aromatic nucleophilic substitution reactions exhibit remarkable properties for use in proton exchange membranes. These materials show excellent ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them suitable for energy-related applications, such as fuel cells (Kim, Park, & Lee, 2020).

Groundwater Remediation

The oxidation of perfluorinated compounds in groundwater through heat-activated persulfate has been evaluated for in-situ remediation. This process, which targets compounds like PFOA and PFOS, underscores the utility of fluorinated reagents in environmental cleanup efforts (Park, Lee, Medina, Zull, & Waisner, 2016).

Synthesis of Fluorinated Cycles

The cyclization of 1,1-difluoro-1-alkenes demonstrates the unique reactivity of fluorinated compounds in synthesizing ring-fluorinated hetero- and carbocycles. This highlights the role of fluorine in facilitating reactions that are otherwise disfavored, opening pathways to new classes of fluorinated organic molecules (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Advanced Fluorination Techniques

The development of new fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, showcases the ongoing innovation in the field of organofluorine chemistry. These agents offer high thermal stability and resistance to aqueous hydrolysis, expanding the toolkit available for the synthesis of fluorinated molecules with diverse applications (Umemoto, Singh, Xu, & Saito, 2010).

Properties

IUPAC Name

1-fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO3S/c9-6-2-1-5(17-18(13,15)16)3-7(6)14-4-8(10,11)12/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUYJRTFVJXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)F)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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